1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea is an organic compound that features a unique combination of a benzo[d][1,3]dioxole moiety and a hydroxycyclohexyl group, linked through a urea functional group. This compound has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential therapeutic applications.
The compound can be synthesized through several methods involving the reaction of benzo[d][1,3]dioxole derivatives with urea and hydroxycyclohexyl components. It is often studied in the context of its biological activities and synthetic methodologies.
This compound belongs to the class of urea derivatives, which are organic compounds characterized by the presence of the functional group -NH2CO-. The benzo[d][1,3]dioxole structure contributes to its aromatic properties and potential interactions with biological targets.
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea can be achieved using various methods:
In one reported synthesis, a mixture of benzo[d][1,3]dioxole derivatives and urea was treated with a suitable base (such as sodium acetate or potassium carbonate) in a solvent like tetrahydrofuran at elevated temperatures. The reaction conditions are critical for maximizing yield and minimizing by-products .
The compound can participate in various chemical reactions typical for urea derivatives:
In laboratory settings, reactions involving this compound often require careful control of pH and temperature to prevent degradation or unwanted side reactions. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm product formation and purity .
The mechanism of action for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea is not fully elucidated but is believed to involve interaction with specific biological targets:
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea has several potential applications:
Urea derivatives represent a cornerstone of modern medicinal chemistry, characterized by their versatile hydrogen-bonding capabilities and structural adaptability. These compounds feature a carbonyl group flanked by two nitrogen atoms, enabling diverse interactions with biological targets. The integration of privileged structural motifs into urea-based scaffolds has yielded pharmacologically significant molecules with enhanced target affinity and selectivity. Among these, compounds incorporating the benzo[d][1,3]dioxol moiety demonstrate particularly interesting bioactive profiles, combining metabolic stability with favorable binding characteristics. The strategic hybridization of such aromatic systems with alicyclic components represents an emerging approach in rational drug design, enabling the optimization of pharmacokinetic and pharmacodynamic properties through structural modulation [4] [6].
The compound designated as 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea belongs to a specialized class of diarylurea derivatives characterized by distinct pharmacophoric elements. Its systematic name follows IUPAC conventions, precisely defining its molecular architecture: the prefix "benzo[d][1,3]dioxol-5-yl" specifies the aromatic system incorporating a methylenedioxy bridge fused to benzene at positions 5 and 6, forming a distinctive 1,3-benzodioxole system. The positional indicator "5-yl" designates the point of attachment via the phenyl ring's fifth carbon. The "3-(3-hydroxycyclohexyl)" moiety describes a cyclohexane ring substituted with a hydroxyl group at the equatorial-preferred third position, connected via a urea linkage (-NHC(O)NH-) [8].
Structurally, this compound exemplifies a hybrid architecture merging planar and non-planar components:
Table 1: Structural Components of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea
Component | Structural Features | Pharmacophoric Role |
---|---|---|
Benzo[d][1,3]dioxol-5-yl | Fused bicyclic system; methylenedioxy bridge (-O-CH₂-O-); planar aromatic ring | Provides π-stacking capability; enhances metabolic stability; influences electron distribution |
Urea linker (-NHC(O)NH-) | Planar carbonyl with two N-H bonds; strong dipole moment; hydrogen-bonding capability | Enables bidentate hydrogen bonding with biological targets; molecular recognition scaffold |
3-Hydroxycyclohexyl | Non-planar alicyclic system; chair conformation; equatorial hydroxyl at C3 | Introduces three-dimensionality; hydrogen bond donor/acceptor; modulates lipophilicity |
The molecular formula is C₁₄H₁₈N₂O₄, with a calculated molecular weight of 278.31 g/mol. This molecular framework shares significant homology with pharmacologically active urea derivatives documented in chemical databases and patent literature, particularly those exhibiting receptor affinity or enzyme inhibitory activity. Examples include 1-benzo(1,3)dioxol-5-yl-3-(3,4-dichloro-phenyl)-urea, a commercially available bioactive urea analogue [1], and structurally related compounds like 5-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one, which demonstrates the integration potential of the benzodioxole pharmacophore into complex molecular architectures [8].
Urea-based compounds occupy a prominent position in therapeutic development due to their favorable drug-like properties and target engagement versatility. The 1,3-diarylurea scaffold, in particular, has yielded numerous clinically validated agents spanning multiple therapeutic areas. The inherent hydrogen-bonding capacity of the urea functional group enables high-affinity interactions with diverse biological targets, including kinases, G-protein-coupled receptors (GPCRs), ion channels, and various enzymes. This adaptability stems from the urea moiety's ability to function as a hydrogen bond acceptor via the carbonyl oxygen and as a hydrogen bond donor through the N-H groups, facilitating complex formation with complementary amino acid residues in binding pockets [4] [6].
The benzo[d][1,3]dioxol moiety significantly enhances the pharmacological profile of urea derivatives through multiple mechanisms:
Table 2: Therapeutic Applications of Urea Derivatives in Drug Discovery
Therapeutic Area | Molecular Targets | Clinical Applications | Structural Features |
---|---|---|---|
Oncology | Tyrosine kinases (VEGFR, PDGFR) | Angiogenesis inhibition (e.g., Sorafenib) | Diarylurea core with heterocyclic substituents |
Inflammation & Autoimmunity | ALX/FPR2 receptors; cytokine signaling | Inflammatory disease; asthma; neuroinflammation | Hybrid architectures with alicyclic/aromatic components |
Infectious Diseases | Bacterial replication machinery | Antibacterial agents (patented compounds) | Ureas with halogenated aryl systems |
Neurological Disorders | Ion channels; neurotransmitter systems | Pain management; neurological disease (patented compounds) | Cyclohexyl-containing urea derivatives |
Patent literature extensively documents the therapeutic potential of structurally complex urea derivatives. WO2015019325 details benzimidazolyl-methyl urea derivatives functioning as potent ALX receptor agonists for treating inflammatory diseases, asthma, and neuroinflammatory conditions [4]. Similarly, US20130096119 describes isoquinolin-3-ylurea derivatives exhibiting antibacterial efficacy against various pathogens, validating the antimicrobial potential of substituted urea scaffolds [6]. These innovations highlight the continued exploration of urea-based architectures against high-value therapeutic targets, positioning compounds like 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea as promising candidates for further investigation within established structure-activity relationship (SAR) frameworks.
The strategic incorporation of cyclohexyl substituents into urea-based pharmacophores represents a sophisticated approach to optimizing drug-target interactions and physicochemical properties. Hybrid architectures merging aromatic benzodioxole systems with alicyclic hydroxycyclohexyl groups leverage complementary structural features to enhance pharmacological profiles. The 3-hydroxycyclohexyl moiety specifically confers several advantages critical to drug development:
The benzo[d][1,3]dioxol-5-yl component complements the alicyclic system by providing a stable aromatic platform for hydrophobic interactions and π-stacking. The methylenedioxy bridge further enhances these interactions while protecting against metabolic degradation. Computational analyses suggest that the spatial orientation between these components significantly influences target engagement. Molecular modeling indicates that the urea linker adopts a conformation that positions the benzodioxole system approximately perpendicular to the cyclohexyl ring, creating a three-dimensional pharmacophore capable of simultaneous interaction with disparate binding site regions [8].
This hybrid architecture aligns with contemporary strategies in targeted drug design, where multifunctional ligands demonstrate enhanced efficacy against complex disease targets. The structural framework exemplified by 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea represents a versatile platform amenable to further chemical exploration through systematic modification of either the aromatic or alicyclic components to optimize target affinity, selectivity, and drug-like properties across therapeutic areas including neurological disorders, inflammatory conditions, and metabolic diseases [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7